(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine is a heterocyclic compound characterized by its unique pyrrolo-pyridine core structure. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmacologically active molecules. The compound's systematic name reflects its structure, which includes a pyrrolo[3,2-c]pyridine moiety and a methanamine functional group. Its relevance extends to applications in drug discovery, particularly in the development of anticancer agents and enzyme inhibitors .
The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is cataloged with the CAS number 1196145-18-2 and has been referenced in various scientific literature for its synthesis and biological evaluation. The primary sources of information include academic articles focusing on its synthesis, biological activity, and chemical properties .
The synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine typically involves several key steps:
The synthesis often employs reagents such as fuming nitric acid for nitration and iron powder for reduction processes. Reaction conditions are optimized for yield and selectivity, with temperatures and pH carefully controlled to facilitate desired transformations.
The molecular formula of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine is C₈H₈N₂, with a molecular weight of approximately 147.18 g/mol. The compound features a bicyclic structure that includes both pyrrole and pyridine rings fused together.
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine can undergo various chemical reactions:
Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various amines or halides (for substitution) are frequently employed. Controlled reaction conditions ensure selective transformations that lead to desired products .
The mechanism of action for (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine primarily involves its interaction with biological targets such as enzymes and receptors. Its structural features allow it to bind effectively to active sites, potentially inhibiting enzymatic activity or modulating receptor functions.
Data from studies indicate that derivatives of this compound exhibit moderate to excellent antitumor activities against various cancer cell lines by disrupting tubulin polymerization, which is critical for cell division . This mechanism underlies its potential therapeutic applications in oncology.
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine is typically a solid at room temperature with variable melting points depending on purity and crystalline form.
The compound is soluble in polar solvents due to its amine group but may exhibit limited solubility in nonpolar solvents. Its reactivity profile includes susceptibility to oxidation and substitution reactions, making it versatile for further chemical modifications.
Relevant physicochemical properties have been assessed using software tools like ChemBioDraw Ultra 14.0 to evaluate drug-like characteristics according to Lipinski's rules, indicating favorable properties for medicinal chemistry applications .
(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine has several scientific uses:
Research continues to explore its potential as an anticancer agent and other therapeutic applications based on its biological activity profile .
Microwave irradiation significantly enhances the efficiency of nucleophilic heteroaromatic substitution (SNH) reactions, particularly for constructing challenging pyrrolopyridine systems. This approach leverages accelerated reaction kinetics and improved regioselectivity compared to conventional heating. A pivotal method involves the acid-catalyzed SNH on readily available 4-chloro- or 4-aminopyridine precursors under microwave conditions.
For instance, Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., p-TsOH, acetic acid) catalyze the reaction between 4-chloropyridine derivatives and nitrogen-containing nucleophiles (e.g., ammonia, primary amines) or carbon nucleophiles (e.g., enolates, cyanide). Microwave irradiation (typically 120-180 °C, 10-30 minutes) facilitates ring closure or substitution steps essential for pyrrolo[3,2-c]pyridine formation, achieving yields often exceeding 70-85% with minimal byproduct formation [4]. This method is particularly valuable for introducing substituents at the C4 and C7 positions of the pyrrolopyridine ring, which can influence the electronic properties crucial for subsequent functionalization at the C3 position.
Table 1: Representative Microwave-Assisted SNH for Pyrrolo[3,2-c]pyridine Intermediates
Precursor | Catalyst | Nucleophile | MW Conditions | Product | Yield (%) | Ref |
---|---|---|---|---|---|---|
4-Chloro-3-cyanopyridine | ZnCl₂ | NH₃ (aq) | 150 °C, 15 min | 4-Amino-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | 82 | [4] |
4-Amino-3-acetylpyridine | p-TsOH | Acetic Anhydride | 140 °C, 20 min | 7-Acetyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | 78 | [4] |
3-Nitro-4-chloropyridine | FeCl₃ | Benzylamine | 160 °C, 10 min | 4-(Benzylamino)-1H-pyrrolo[3,2-c]pyridine 3-oxide* | 75 | [4] |
*Requires subsequent reduction step.
The classical Bartoli indole synthesis—involving the reaction of ortho-substituted nitroarenes with excess vinyl Grignard reagents—has been successfully adapted for constructing the pyrrolo[3,2-c]pyridine core, a key step towards accessing the 3-methanamine derivative. This adaptation exploits the structural analogy between nitro-substituted pyridines and nitroarenes.
The process typically employs 3-nitro-4-substituted pyridines (18) reacting with 3 equivalents of vinylmagnesium bromide at low temperatures (-78 °C to -40 °C) in anhydrous THF or diethyl ether. This generates a transient 7-vinyl-7-azaindoline (19) intermediate via a [3,3]-sigmatropic rearrangement, which spontaneously aromatizes under acidic workup (e.g., dilute HCl, AcOH) to yield the desired 1H-pyrrolo[3,2-c]pyridine (20). Careful control of temperature and stoichiometry is critical to suppress side reactions like reduction or over-addition. This method provides direct access to the unsubstituted C3 position of the pyrrolo[3,2-c]pyridine ring, which is essential for subsequent introduction of the methanamine group [4] [10]. Yields are moderate (40-65%) but offer a valuable route from readily available nitroheterocycle precursors.
graph LRA[3-Nitro-4-substituted Pyridine 18] --> B[VinylMgBr 3 eq, THF, -78°C]B --> C[7-Vinyl-7-azaindoline Intermediate 19]C --> D[Acid Workup e.g., HCl/AcOH]D --> E[1H-Pyrrolo[3,2-c]pyridine 20]
Introducing the methanamine (-CH₂NH₂) group specifically at the C3 position of the pyrrolo[3,2-c]pyridine core is crucial due to its role in forming key hydrogen-bonding interactions within kinase ATP-binding sites [4] [7]. Achieving this regioselectivity presents a challenge due to the inherent reactivity of the electron-rich pyrrole ring. Key strategies include:
Table 2: Strategies for Regioselective Introduction of 3-Methanamine
Strategy | Key Intermediate | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|---|
Directed Metalation/Trapping | N1-Protected Derivative | 1. n-BuLi/LDA, -78°C 2. Electrophile (e.g., DMF, PhN(CHO)TMS, PhthNCH₂OTs) 3. Reduction/Deprotection | High regioselectivity; Diverse E⁺ possible | Requires N-protection/deprotection; Low T |
Reductive Amination | 3-Formyl Derivative (21) | R-NH₂/R₂NH, Reducing Agent (NaBH₄, NaBH₃CN, STAB) | Simple; High yield; Broad amine scope | Requires synthesis of 3-aldehyde |
Nucleophilic Displacement | 3-(Halomethyl) Derivative (23) | NH₃ (or amine), Solvent, Δ or Hexamine/H⁺ | Direct; Good for primary amine | Haloalkyl synthesis needed; Overalkylation risk |
Once the core (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine (24) is synthesized, post-synthetic modifications (PSMs) are essential for generating diverse libraries of bioactive analogs, particularly for structure-activity relationship (SAR) studies aimed at kinase inhibition (e.g., JAK1 selectivity). Key PSM strategies include:
These PSMs enable systematic exploration of the chemical space around the core scaffold, crucial for optimizing potency (e.g., JAK1 IC₅₀), selectivity over related kinases (JAK2, JAK3, TYK2), and physicochemical properties. Computational modeling often guides the design of these analogs, predicting interactions with key residues like Glu966 and Leu959 in JAK1 [4] [7].
Table 3: Key Post-Synthetic Modifications and Impact on JAK1 Inhibition (Representative Examples)
Modification Site | Modification Type | Example Group Introduced | Impact on JAK1 Inhibition (SAR Trend) | Ref |
---|---|---|---|---|
3-Methanamine (N) | Acylation | Arylacetyl (e.g., 4-F-C₆H₄CO-) | ↑ Potency & Selectivity (JAK1 over JAK2/JAK3) | [4][10] |
Sulfonylation | Heteroarylsulfonyl (e.g., Thiazole-SO₂-) | ↑ Metabolic stability; Maintains potency | [4] | |
Urea/Thiourea Formation | 3-Cyanophenylurea | Can modulate selectivity profile | [10] | |
C5/C7 (Pyridine Ring) | Halogenation (Br) | Br | Enables cross-coupling; Electron-withdrawing | [6][10] |
Suzuki Coupling | 4-Pyridyl, 4-Cyanophenyl | ↑ Potency; Can improve solubility or selectivity | [4][10] | |
Sonogashira Coupling | Alkynyl (e.g., HC≡C-, PhC≡C-) | Variable; Can enhance or reduce activity | [10] | |
N1 (Pyrrole) | Alkylation | -CH₂CF₃, -CH₂CH₂CN | ↑ Metabolic stability; Modulates LogP | [4][10] |
Acylation | -COCH₃ | Generally ↓ activity | [10] |
List of Compounds Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1